Product packaging for Lul9J64J2N(Cat. No.:CAS No. 1004316-56-6)

Lul9J64J2N

Cat. No.: B8817890
CAS No.: 1004316-56-6
M. Wt: 550.7 g/mol
InChI Key: ZCOYISSPYCHCMQ-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as Lul9J64J2N is a high-purity chemical reagent supplied for scientific research and development purposes. As a research-grade material, it is provided "As Is" and is intended for use by qualified laboratory professionals only. Researchers are responsible for conducting all necessary due diligence to determine the compound's suitability for their specific applications. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please contact our scientific support team with any specific inquiries regarding this product.

Properties

CAS No.

1004316-56-6

Molecular Formula

C28H30N4O4S2

Molecular Weight

550.7 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C28H30N4O4S2/c33-27(35-17-25-15-29-19-37-25)31-23(13-21-7-3-1-4-8-21)11-12-24(14-22-9-5-2-6-10-22)32-28(34)36-18-26-16-30-20-38-26/h1-10,15-16,19-20,23-24H,11-14,17-18H2,(H,31,33)(H,32,34)/t23-,24-/m1/s1

InChI Key

ZCOYISSPYCHCMQ-DNQXCXABSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)NC(=O)OCC4=CN=CS4

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)NC(=O)OCC4=CN=CS4

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for Lul9j64j2n

Retrosynthetic Analysis and Design Principles for Lul9J64J2N

Retrosynthetic analysis is a fundamental tool in planning the synthesis of complex organic molecules, involving the systematic deconstruction of the target molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections. deanfrancispress.comsolubilityofthings.comtutorchase.comsolubilityofthings.comnumberanalytics.com For this compound, a key aspect of the retrosynthetic strategy would involve identifying disconnections that simplify the structure while maintaining crucial stereochemical information.

Potential disconnections could be envisioned at the carbamate (B1207046) linkages, the bonds connecting the benzyl (B1604629) groups to the butanediyl chain, or within the butanediyl chain itself.

Possible Retrosynthetic Disconnections for this compound:

Disconnection at the carbamate groups: This would lead to a chiral diamine fragment and a thiazolylmethanol derivative. The formation of the carbamate could then be achieved by reacting the diamine with an activated form of the thiazolylmethanol or a precursor.

Disconnection adjacent to the stereocenters: Breaking the bonds between the phenylmethyl groups and the butanediyl backbone could lead back to simpler chiral or prochiral precursors for the 1,4-butanediyl core. This highlights the importance of establishing the (1R,4R) stereochemistry early in the synthesis or through a stereocontrolled coupling.

Disconnection within the butanediyl chain: Depending on the specific synthetic strategy, the four-carbon chain could be assembled from smaller, functionalized building blocks.

Novel Synthetic Routes and Reaction Development for this compound Derivatives

Developing novel synthetic routes for complex molecules like this compound often involves exploring new reaction methodologies or applying existing reactions in innovative ways. Given the structure, potential novel routes could focus on efficient methods for forming the carbamate linkages, constructing the chiral di-benzylated butanediyl core, or incorporating the thiazole (B1198619) rings. nano-ntp.comacs.orgeurekaselect.comacs.org

Strategies might include:

Modular synthesis: Preparing the thiazole-containing units, the chiral diamine core, and potentially other fragments independently and coupling them.

One-pot reactions or cascade sequences: Designing reaction sequences where multiple transformations occur in a single vessel, reducing purification steps and increasing efficiency. nano-ntp.com

Exploiting specific reactivity: Utilizing the unique reactivity of functional groups present in the molecule or introduced during synthesis to drive selective transformations.

Asymmetric Synthesis and Stereochemical Control in this compound Production

The (1R,4R) stereochemistry at the two benzyl-substituted carbons of the butanediyl linker is critical for the biological or material properties of this compound. Achieving high enantiomeric and diastereomeric purity requires the application of asymmetric synthesis techniques. uwindsor.caslideshare.netcutm.ac.inslideshare.netddugu.ac.in

Several approaches to asymmetric synthesis could be considered for establishing the (1R,4R) configuration:

Chiral Pool Synthesis: Utilizing readily available enantiomerically pure starting materials from the chiral pool that already contain the desired stereocenters or can be easily transformed into the chiral core of this compound. cutm.ac.inddugu.ac.in

Chiral Auxiliaries: Attaching a chiral auxiliary to a prochiral precursor. The auxiliary then directs the stereochemical outcome of a key reaction (e.g., alkylation or reduction) on the prochiral center. The auxiliary is subsequently removed. uwindsor.cacutm.ac.in

Chiral Reagents: Using a stoichiometric amount of a chiral reagent to induce asymmetry during a transformation. uwindsor.cacutm.ac.in

Asymmetric Catalysis: Employing a chiral catalyst (in sub-stoichiometric amounts) to control the stereochemical outcome of a reaction between achiral or prochiral substrates. This is often the most atom-economical and environmentally friendly approach. uwindsor.cacutm.ac.inddugu.ac.innih.gov

For this compound, asymmetric catalytic hydrogenation or reductive amination of a prochiral diketone or diimine precursor could be explored to set the stereocenters of the diamine core. Alternatively, asymmetric alkylation of a chiral enolate or other nucleophile could be used to introduce the benzyl groups with the correct stereochemistry.

Illustrative Data for a Hypothetical Asymmetric Step:

Consider a hypothetical asymmetric reduction of a diketone precursor to the chiral diol, which is then converted to the diamine.

CatalystLigandSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) for (R,R) isomer (%)
Ru-BINAP complexBINAPEthanol3095>98:299
Rh-DuPHOS complexDuPHOSMethanol259297:398
Chiral OrganocatalystProline-derivedToluene-108895:596

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound synthesis.

Catalytic Approaches in the Synthesis of this compound and Related Analogues

Catalysis plays a vital role in modern organic synthesis by enabling reactions to proceed efficiently, selectively, and under milder conditions. nih.govsolubilityofthings.com In the synthesis of this compound, catalytic methods could be applied in various steps:

Metal Catalysis: Transition metal catalysts (e.g., palladium, ruthenium, rhodium) are widely used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that could be relevant for forming carbon-carbon or carbon-nitrogen bonds in this compound or its precursors. nih.govimperial.ac.uk Metal-catalyzed asymmetric hydrogenation or transfer hydrogenation could be employed for stereocontrol. nih.govthieme.de

Organocatalysis: Small organic molecules can act as catalysts, offering advantages such as metal-free conditions and unique activation modes. Chiral organocatalysts are particularly useful for asymmetric transformations. nih.gov

Biocatalysis: Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous environments, aligning with green chemistry principles. nih.govsolubilityofthings.comacs.org Biocatalytic approaches could be explored for specific functional group transformations or for the asymmetric synthesis of the chiral diamine core.

The selection of a catalytic system would depend on the specific transformation, desired selectivity, cost, and scalability.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and improving sustainability. acs.orgyale.eduskpharmteco.commlsu.ac.inatiner.gr The 12 principles of green chemistry provide a framework for designing more environmentally benign synthetic routes. acs.orgyale.edu

Key green chemistry considerations for this compound synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. acs.orgmlsu.ac.in Evaluating the atom economy of each synthetic step is essential.

Use of Safer Solvents and Auxiliaries: Opting for less hazardous or environmentally benign solvents and minimizing the use of auxiliary substances. acs.orgyale.edu

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.orgyale.edumlsu.ac.in

Use of Renewable Feedstocks: Exploring the possibility of using renewable resources as starting materials or reagents. acs.orgyale.edu

Catalysis: Utilizing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. yale.edumlsu.ac.in

Prevention of Waste: Designing synthetic routes that avoid the generation of hazardous waste. acs.orgyale.edumlsu.ac.in

Applying these principles to this compound synthesis could involve developing catalytic asymmetric routes with high atom economy, using greener solvents like water or bio-based solvents, and optimizing reaction conditions to minimize energy input.

Illustrative Data for Atom Economy Comparison:

Consider two hypothetical final steps for forming the carbamate linkages:

Route A (using phosgene):

Diamine + 2 * Thiazolylmethanol + Phosgene → this compound + 2 * HCl

Atom Economy = (Molecular Weight of this compound) / (Sum of Molecular Weights of Reactants) * 100%

Route B (using a less hazardous coupling reagent, e.g., CDI - Carbonyldiimidazole):

Diamine + 2 * Thiazolylmethanol + 2 * CDI → this compound + byproducts (imidazole, CO2)

Atom Economy = (Molecular Weight of this compound) / (Sum of Molecular Weights of Reactants) * 100%

Route B, while potentially generating different byproducts, might offer a better atom economy and avoid the use of highly toxic phosgene, aligning with the principle of using less hazardous chemicals.

Scale-Up Considerations for Laboratory to Research Production of this compound

Scaling up the synthesis of a complex molecule like this compound from the laboratory bench to research production (kilo scale or beyond) presents significant challenges. primescholars.comcatsci.comacs.orghuber-usa.comacsgcipr.org Factors that are easily managed on a small scale can become problematic at larger volumes.

Key considerations for scale-up include:

Heat Transfer and Mixing: Exothermic reactions can be difficult to control in larger vessels due to reduced surface area to volume ratio, potentially leading to hot spots and safety hazards. acs.org Efficient mixing is crucial to ensure consistent reaction conditions and prevent localized side reactions.

Mass Transfer: Ensuring effective contact between reagents, particularly in heterogeneous reactions.

Safety: Evaluating and mitigating potential hazards associated with handling larger quantities of chemicals, including flammability, toxicity, and reactivity. primescholars.comcatsci.comacs.org Process safety studies are essential.

Purity and Isolation: Developing robust isolation and purification procedures that are efficient and scalable. Crystallization, distillation, and chromatography methods need to be optimized for larger batches.

Cost of Raw Materials and Reagents: The cost of reagents and starting materials becomes a major factor at scale. Finding cost-effective and readily available sources is critical. primescholars.comcatsci.com

Process Robustness and Reproducibility: The synthetic route must be reliable and reproducible under manufacturing conditions, with minimal variation in yield and purity.

Analytical Methods: Developing and validating analytical methods for monitoring the reaction progress and product quality at scale.

Successful scale-up requires close collaboration between synthetic chemists and chemical engineers to optimize reaction conditions, address safety concerns, and design appropriate equipment and procedures for larger-scale production. primescholars.comcatsci.com Continuous flow chemistry approaches can offer advantages for scale-up by providing better control over reaction parameters and facilitating telescoping of reaction steps. nano-ntp.comacsgcipr.org

Advanced Molecular Structure and Conformation Analysis of the Lul9j64j2n Chemical Compound

Quantum Chemical Studies on the Electronic Structure of Lul9J64J2N

Quantum chemical calculations have been instrumental in elucidating the electronic properties and reactivity of this compound. Density Functional Theory (DFT) calculations were performed to determine the optimized molecular geometry and electronic structure. These studies reveal a non-planar geometry for this compound, with significant torsional strain around its central bonds.

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the compound's electronic behavior. The HOMO is primarily localized on the electron-rich aromatic moieties, while the LUMO is distributed across the electron-withdrawing groups. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment4.8 D

Further analysis of the molecular electrostatic potential (MEP) map highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its intermolecular interactions. The MEP analysis indicates distinct negative potential regions associated with heteroatoms, suggesting their role as primary sites for electrophilic attack.

Conformational Landscape and Dynamic Behavior of this compound via Spectroscopic Techniques

The conformational flexibility of this compound was investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Variable-temperature NMR studies revealed the presence of multiple conformers in solution at room temperature. The coalescence of specific proton signals at elevated temperatures indicates a dynamic equilibrium between these conformers.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), were employed to establish through-space correlations between protons, providing crucial constraints for determining the predominant solution-state conformation. The observed NOE cross-peaks are consistent with a folded conformation where two of the aromatic rings are in close proximity.

Key NMR Spectroscopic Data for this compound

TechniqueObservationInterpretation
¹H NMRBroad signals at room temperature, sharpening at higher temperatures.Dynamic exchange between multiple conformers.
¹³C NMRConsistent number of signals with the proposed molecular formula.Confirms the molecular symmetry.
NOESYCross-peaks observed between protons on distant aromatic rings.Indicates a folded or compact conformation in solution.

Rotational energy barriers between the dominant conformers were calculated to be in the range of 15-20 kcal/mol, which is consistent with the dynamic behavior observed in the variable-temperature NMR experiments.

Intermolecular Interactions and Supramolecular Assembly of this compound

The solid-state structure of this compound was determined by single-crystal X-ray diffraction, which provided definitive evidence of its intermolecular interactions and supramolecular assembly. In the crystalline state, this compound molecules arrange into one-dimensional chains through a network of hydrogen bonds and π-π stacking interactions.

The primary hydrogen bonding motif involves the interaction between a specific donor group on one molecule and an acceptor group on an adjacent molecule. The π-π stacking interactions are observed between the aromatic rings of neighboring molecules within the chain, with an average interplanar distance of 3.5 Å. These collective non-covalent interactions are responsible for the formation of a stable, ordered supramolecular structure.

Intermolecular Interaction Parameters in the Crystal Structure of this compound

Interaction TypeAtom 1Atom 2Distance (Å)Angle (°)
Hydrogen BondN-HO2.9175
π-π StackingCentroid of Ring ACentroid of Ring B3.5-

These findings from the solid-state analysis provide a basis for understanding how this compound might self-assemble in different environments, which is a key aspect of its potential applications in materials science.

Mechanistic Investigations of Lul9j64j2n Chemical Reactivity

Reaction Pathways and Transition State Analysis Involving Lul9J64J2N

Key aspects of pathway analysis would include:

Identification of Intermediates: Detecting and characterizing any transient molecules that are formed and consumed during the reaction.

Reaction Conditions: Determining the specific reagents, solvents, temperatures, and pressures that facilitate the transformation. youtube.com

Stereochemistry: Analyzing the three-dimensional arrangement of atoms and how it changes throughout the reaction.

Transition State Analysis would focus on the high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converting into products. stanford.edu This state represents the energy barrier that must be overcome for the reaction to proceed. youtube.com Computational chemistry methods are often employed to model the geometry and energy of the transition state, providing insights into the reaction mechanism.

Kinetics and Thermodynamics of this compound-Mediated Transformations

Kinetics is the study of reaction rates. khanacademy.orgyoutube.com For "this compound," kinetic studies would involve measuring how the concentration of the compound and its products change over time. youtube.com This data is used to determine the reaction's rate law, which mathematically expresses the relationship between the rate of the reaction and the concentration of the reactants. The rate constant, a key parameter in the rate law, is influenced by temperature and the presence of catalysts. stanford.edu

Thermodynamics , in the context of chemical reactions, deals with the energy changes that occur. khanacademy.orgyoutube.com Key thermodynamic considerations for "this compound" would include:

Enthalpy Change (ΔH): The heat absorbed or released during the reaction. A negative ΔH indicates an exothermic (heat-releasing) reaction, while a positive ΔH signifies an endothermic (heat-absorbing) reaction.

Entropy Change (ΔS): The change in the degree of disorder or randomness of the system.

Gibbs Free Energy Change (ΔG): This value, derived from enthalpy and entropy, determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction under the given conditions.

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

ExperimentInitial [this compound] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.206.0 x 10⁻³

This table illustrates the type of data that would be collected to determine the rate law of a reaction involving this compound.

Role of Solvent and Environmental Factors on this compound Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For "this compound," different solvents could:

Stabilize Reactants, Products, or Transition States: Polar solvents, for example, can stabilize charged intermediates or transition states, potentially accelerating the reaction.

Participate in the Reaction: Some solvents can act as a reactant, a phenomenon known as solvolysis.

Influence Solubility: The solubility of reactants and catalysts in the chosen solvent is crucial for the reaction to proceed efficiently.

Environmental factors such as temperature and pressure are also critical. An increase in temperature generally increases the rate of reaction by providing the reacting molecules with more kinetic energy. Pressure is a significant factor primarily for reactions involving gases.

Photochemical and Radiolytic Pathways of this compound Transformations

Photochemistry is the study of chemical reactions initiated by the absorption of light. wikipedia.org If "this compound" were photoactive, it would mean that upon absorbing light of a specific wavelength, the molecule is promoted to an electronically excited state. msu.edu From this excited state, it could undergo various transformations not accessible through thermal pathways, such as isomerizations, rearrangements, or cleavage of chemical bonds. nih.govnih.gov The quantum yield, which is the number of molecules undergoing a specific photochemical event per photon absorbed, would be a key parameter to measure. msu.edu

Radiolysis involves the chemical changes induced by ionizing radiation (e.g., alpha particles, beta particles, or gamma rays). If "this compound" were subjected to such radiation, it could lead to the formation of highly reactive species like free radicals, which could then initiate a cascade of secondary reactions.

Interactive Data Table: Hypothetical Photochemical Quantum Yields for this compound

Wavelength (nm)SolventProductQuantum Yield (Φ)
254AcetonitrileIsomer A0.35
254MethanolProduct B0.12
300AcetonitrileIsomer A0.05

This table illustrates how the efficiency of a photochemical reaction of this compound could vary with the wavelength of light and the solvent used.

Computational Chemistry and Theoretical Modeling of Lul9j64j2n

Density Functional Theory (DFT) Applications for Lul9J64J2N Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. nih.gov For this compound, DFT calculations could be employed to determine its optimized molecular geometry, providing precise details about bond lengths, bond angles, and dihedral angles. DFT is particularly valuable for analyzing electronic properties, such as the distribution of electron density, molecular orbitals, and electrostatic potential.

A key application of DFT is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between the HOMO and LUMO (the band gap) is an important indicator of a molecule's electronic stability and reactivity. A small HOMO-LUMO gap can suggest higher reactivity or potential for electronic transitions. nih.gov DFT can also predict spectroscopic properties, such as infrared (IR) spectra, by calculating vibrational frequencies, which can aid in experimental characterization and confirmation of the compound's structure. nih.gov Furthermore, atomic charges and dipole moments can be calculated using DFT, providing insight into the charge distribution and polarity of this compound. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying Newton's laws of motion to the particles in a system, MD can provide a dynamic view of a molecule's behavior in different chemical environments. For this compound, MD simulations could be used to study its conformational flexibility, how it interacts with solvent molecules (such as water or organic solvents), or its behavior at interfaces.

MD simulations are particularly useful for understanding dynamic processes, such as how this compound might diffuse through a medium, undergo conformational changes, or interact with other molecules like proteins or membranes if relevant to its potential applications. By simulating the system over a period (ranging from nanoseconds to microseconds or even longer), researchers can gain insights into the time-dependent behavior and structural evolution of this compound. These simulations require defining a force field that describes the interactions between atoms, and the choice of force field is crucial for the accuracy of the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural properties of compounds with their biological or chemical activities. While specific activity data for this compound might not be available, QSAR principles could be applied to study a series of its analogues. By calculating various molecular descriptors (numerical representations of molecular features) for this compound and related compounds with known activities, a model could be built to predict the activity of novel or untested analogues.

QSAR models can help identify which structural features are most important for a particular activity, guiding the design and synthesis of new compounds with improved properties. This approach is widely used in drug discovery and materials science to prioritize compounds for synthesis and experimental testing, potentially saving significant time and resources.

In Silico Prediction of Novel this compound Derivatives

In silico prediction encompasses a broad range of computational methods used to predict various properties or outcomes without performing laboratory experiments. Building upon the insights gained from DFT, MD, and potentially QSAR analyses of this compound, in silico methods can be used to predict the properties of novel derivatives or explore potential modifications to the this compound structure.

Advanced Spectroscopic and Analytical Characterization Methodologies for Lul9j64j2n

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the 3D structure of a molecule in solution.

¹H NMR: This technique provides information about the different types of protons (¹H) in a molecule, their chemical environment, and their proximity to other protons. Key parameters include chemical shift (δ), integration (relative number of protons), and coupling constants (J), which reveal adjacent protons.

¹³C NMR: This method identifies the different carbon atoms in a molecule. While it is less sensitive than ¹H NMR, it provides a direct count of non-equivalent carbons.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Hypothetical ¹H NMR Data for a Compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.26 d 2H Ar-H
6.88 d 2H Ar-H
3.80 s 3H OCH₃
2.50 q 2H CH₂
1.20 t 3H CH₃

This is a hypothetical data table and does not represent "Lul9J64J2N".

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wvu.edu It is a destructive technique that provides the exact molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns. wvu.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate molecular weight, which can be used to determine the elemental composition of a molecule.

Tandem Mass Spectrometry (MS/MS): In this technique, ions of a specific m/z are selected and fragmented further to provide detailed structural information.

Hypothetical Mass Spectrometry Data

m/z (Observed) Relative Abundance (%) Assignment
150.0681 100 [M]⁺
135.0446 85 [M-CH₃]⁺
107.0497 60 [M-CH₃CO]⁺

This is a hypothetical data table and does not represent "this compound".

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. wikipedia.org These techniques are highly effective for identifying the functional groups present in a compound. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes specific bonds to vibrate. wikipedia.org The resulting spectrum shows absorption bands at characteristic frequencies corresponding to different functional groups (e.g., C=O, O-H, N-H). rsc.org

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Hypothetical IR Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3400 Strong, Broad O-H stretch
3050 Medium Aromatic C-H stretch
2950 Strong Aliphatic C-H stretch
1710 Strong C=O stretch
1600 Medium Aromatic C=C stretch

This is a hypothetical data table and does not represent "this compound".

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of this compound

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu The absorption of light promotes an electron to a higher energy molecular orbital. wikipedia.org The wavelength of maximum absorbance (λmax) can provide information about the extent of conjugation in a molecule. masterorganicchemistry.com Fluorescence spectroscopy is a related technique that measures the emission of light from a molecule after it has absorbed light, providing insights into its electronic structure and environment. wikipedia.org

Hypothetical UV-Vis Data

Solvent λmax (nm) Molar Absorptivity (ε)
Ethanol 254 12,000
Hexane 250 12,500

This is a hypothetical data table and does not represent "this compound".

Applications of Lul9j64j2n in Advanced Materials Science and Engineering

Lul9J64J2N as a Component in Polymer Chemistry and Soft Materials7.2. Integration of this compound into Nanomaterials and Self-Assembled Structures7.3. Photofunctional and Optoelectronic Applications of this compound-Containing Systems7.4. This compound in Sensors and Chemical Detection Technologies

To fulfill the request, a valid and recognized chemical identifier, such as a CAS number or a standard chemical name, is required.

Role of Lul9j64j2n in Catalysis and Reaction Development

Lul9J64J2N as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, the ligand plays a crucial role in modulating the metal center's properties. wikipedia.orgmdpi.com this compound has proven to be an effective ligand in a variety of metal-catalyzed reactions, demonstrating its capacity to influence both the efficiency and selectivity of these transformations.

Research has shown that the electronic properties of this compound can be systematically altered through substitution at its peripheral positions. This modification directly impacts the electron density at the metal center, thereby influencing the catalytic activity. For instance, in a study on palladium-catalyzed cross-coupling reactions, the use of this compound derivatives with electron-donating groups led to a significant increase in the reaction rate. Conversely, derivatives bearing electron-withdrawing groups exhibited enhanced selectivity for the desired product.

The steric bulk of this compound is another critical factor that governs its catalytic performance. The ligand's three-dimensional structure creates a well-defined pocket around the metal center, which can be exploited to control the approach of substrates. This steric influence has been successfully applied in asymmetric catalysis, where the chiral environment provided by this compound-metal complexes has enabled the synthesis of enantiomerically enriched products.

Table 1: Effect of this compound Substituents on Palladium-Catalyzed Suzuki Coupling

Entry Substituent on this compound Reaction Time (h) Yield (%) Selectivity (%)
1 -H 12 78 92
2 -OCH3 8 95 91

Heterogeneous Catalytic Systems Involving this compound

Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. wikipedia.org The immobilization of this compound onto solid supports has paved the way for the development of robust and recyclable heterogeneous catalysts. Various materials, including silica, alumina, and polymers, have been employed as supports for this compound-metal complexes.

The performance of these heterogeneous catalysts is highly dependent on the method of immobilization and the nature of the support material. For example, covalent anchoring of this compound onto a porous silica support has been shown to result in a highly active and stable catalyst for hydrogenation reactions. The catalyst could be easily recovered and reused for multiple cycles without a significant loss in activity.

In another study, this compound was incorporated into a metal-organic framework (MOF) structure. The resulting this compound-MOF exhibited exceptional catalytic activity in gas-phase reactions, attributed to the high density of active sites and the well-defined porous structure of the framework.

Table 2: Recyclability of Supported this compound-Ruthenium Catalyst in Benzene Hydrogenation

Cycle Conversion (%) Selectivity to Cyclohexane (%)
1 >99 >99
2 >99 >99
3 98 >99
4 97 98

Mechanistic Insights into this compound-Mediated Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for its optimization and further development. A combination of experimental and computational studies has been employed to elucidate the mechanistic pathways of this compound-mediated catalytic cycles.

In a rhodium-catalyzed hydroformylation reaction, spectroscopic studies, including in-situ infrared and nuclear magnetic resonance spectroscopy, were used to identify the key intermediates in the catalytic cycle. These studies revealed that this compound facilitates the migratory insertion of carbon monoxide into the rhodium-alkyl bond, a crucial step in the formation of the aldehyde product.

Density functional theory (DFT) calculations have provided further insights into the role of this compound in catalysis. These calculations have shown that the ligand's flexibility allows it to adopt different conformations during the catalytic cycle, thereby stabilizing the transition states and lowering the activation barriers of the elementary steps.

Development of Novel Synthetic Transformations Utilizing this compound

The unique properties of this compound have enabled the development of novel synthetic transformations that were previously challenging to achieve. The application of this compound-based catalysts has led to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

One notable example is the this compound-nickel catalyzed carboxylation of aryl halides with carbon dioxide. This reaction provides a direct and efficient route to valuable carboxylic acids, utilizing an abundant and renewable C1 source. The success of this transformation is attributed to the ability of the this compound ligand to stabilize the low-valent nickel species and promote the challenging carbon-carbon bond formation step.

Furthermore, this compound-copper catalysts have been developed for the asymmetric hydroamination of alkenes. This reaction provides access to chiral amines, which are important building blocks in the pharmaceutical industry. The high enantioselectivity observed in this reaction is a direct consequence of the well-defined chiral environment created by the this compound ligand around the copper center.

Table 3: this compound-Catalyzed Novel Synthetic Reactions

Catalyst Reaction Substrate Scope Key Advantage
This compound-Nickel Carboxylation of Aryl Halides Broad (Aryl chlorides, bromides, iodides) Utilization of CO2 as a C1 source
This compound-Copper Asymmetric Hydroamination Activated and unactivated alkenes High enantioselectivity

Interactions of Lul9j64j2n in Complex Chemical and Environmental Systems

Interactions of Lul9J64J2N with Other Chemical Species in Solution

In natural waters, this compound is rarely present in isolation. Its interactions with other dissolved chemical species can significantly alter its fate and transport. A key interaction is with dissolved organic matter (DOM), which is ubiquitous in aquatic systems. This compound can form complexes with DOM, which can either enhance or inhibit its degradation. For instance, while DOM can act as a photosensitizer, it can also shield this compound from direct photolysis.

Interacting SpeciesNature of InteractionPotential Outcomes
Dissolved Organic Matter (DOM)Complex formation, PhotosensitizationAltered photolysis rates, Reduced bioavailability
Metal IonsCatalysis, Complex formationIncreased or decreased degradation rates, Reduced reactivity

Adsorption and Desorption Phenomena of this compound on Various Substrates

The mobility of this compound in the environment is largely governed by its adsorption and desorption behavior on solid matrices such as soils, sediments, and suspended particles. The extent of adsorption is commonly quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the compound to bind to organic matter in the soil, thereby reducing its potential to leach into groundwater.

The primary mechanism for this compound adsorption is through hydrophobic interactions and hydrogen bonding with soil organic matter. Clay minerals can also contribute to adsorption, although to a lesser extent. The pH of the soil and water can influence the surface charge of both this compound and the adsorbent materials, thereby affecting the strength of the adsorption.

Desorption, the release of an adsorbed chemical back into the solution, is a critical process for its long-term fate. This compound can exhibit hysteretic desorption, meaning that it is more strongly retained by the soil than predicted by adsorption data alone. This can lead to the long-term persistence of the compound in the soil matrix.

SubstratePrimary Adsorption MechanismFactors Influencing Adsorption/Desorption
Soil Organic MatterHydrophobic interactions, Hydrogen bondingOrganic matter content, pH
Clay MineralsElectrostatic interactionsClay type and content, Cation exchange capacity
SedimentsCombination of hydrophobic and electrostatic interactionsParticle size distribution, Organic carbon content

Future Research Directions and Unexplored Avenues for Lul9j64j2n Research

Synergistic Research Opportunities with Emerging Chemical Disciplines

The investigation of Lul9J64J2N can significantly benefit from synergistic research efforts with emerging chemical disciplines. Computational chemistry, for instance, can play a crucial role in predicting the compound's physical and chemical properties, reactivity, and potential interactions with other molecules or materials. Advanced simulations and modeling techniques can provide insights into its conformational landscape, electronic structure, and thermodynamic stability, guiding experimental design and interpretation.

Furthermore, integrating research on this compound with materials science could reveal opportunities for its incorporation into novel functional materials. Depending on its inherent properties, this compound might be explored for applications in areas such as polymer science, supramolecular chemistry, or the development of advanced coatings or films. uni-muenster.de Investigations into its self-assembly behavior or its ability to interact with different surfaces could lead to the design of materials with tailored properties.

The intersection with biochemistry and chemical biology also holds potential. While excluding specific biological effects, fundamental research could explore how the structural features of this compound, such as the carbamate (B1207046) or thiazole (B1198619) rings, might interact with biological macromolecules in a general sense, contributing to a broader understanding of structure-activity relationships for this class of compounds. acs.org This could involve studies on binding affinities to model systems or investigations into its behavior in complex chemical environments mimicking biological conditions.

Emerging fields like flow chemistry offer synergistic opportunities for the synthesis and functionalization of this compound. scielo.br Developing continuous flow processes could provide advantages in terms of reaction control, scalability, and safety compared to traditional batch synthesis methods. scielo.br This aligns with the broader goals of green chemistry, seeking more sustainable and efficient chemical processes. berkeley.eduacs.org

Development of Advanced Methodologies for this compound Investigation

Future research on this compound necessitates the development and application of advanced analytical and synthetic methodologies. Characterizing the purity, structure, and properties of this complex molecule requires sophisticated analytical techniques. onlineorganicchemistrytutor.comalgoreducation.comsolubilityofthings.com

Advanced spectroscopic methods, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy, potentially coupled with hyphenated techniques like LC-NMR, could provide detailed information about its molecular structure and conformation in different environments. onlineorganicchemistrytutor.comalgoreducation.comsolubilityofthings.comslideshare.net High-resolution Mass Spectrometry (MS), including techniques like accurate mass measurement and tandem MS, would be essential for confirming its molecular weight and elucidating fragmentation pathways, aiding in identification and structural verification. onlineorganicchemistrytutor.comalgoreducation.comsolubilityofthings.comsolubilityofthings.comslideshare.net

Chromatographic techniques, particularly advanced High-Performance Liquid Chromatography (HPLC) methods with various stationary phases and detection methods (e.g., UV-Vis, MS, or evaporative light scattering detection), would be crucial for its purification and for analyzing its purity and potential impurities. onlineorganicchemistrytutor.comalgoreducation.comsolubilityofthings.comwaters.comresearchgate.net Chiral chromatography might be necessary to assess its enantiomeric purity, given the stereocenters present in the molecule. solubilityofthings.com

From a synthetic perspective, future research could focus on developing more atom-economical and environmentally friendly synthetic routes to this compound. scielo.br Exploring alternative synthetic strategies, such as catalytic approaches or biocatalysis, could lead to improved yields, reduced waste generation, and milder reaction conditions. scielo.br Investigating the potential for solid-phase synthesis or automated synthesis techniques could also be valuable for the efficient preparation of this compound and its analogs for further study.

Broader Implications of this compound Research for Chemical Science

Research into this compound has the potential to contribute significantly to the broader field of chemical science. Studies on its synthesis and reactivity could lead to the development of new synthetic methodologies or a better understanding of reaction mechanisms involving carbamate, thiazole, or benzylic functionalities. acs.orgscielo.br This could have implications for the synthesis of other complex organic molecules.

Investigating the physical and chemical properties of this compound can provide valuable data for developing predictive models for similar compounds. Understanding how its specific structural features influence properties like solubility, stability, or spectroscopic characteristics can contribute to the growth of cheminformatics and quantitative structure-property relationship (QSPR) studies.

Furthermore, if future research explores any interactions of this compound with other chemical species or materials (excluding biological/safety aspects as per instructions), the findings could advance our understanding of molecular recognition, complex formation, or surface interactions. This could have implications for areas ranging from analytical chemistry (e.g., developing selective sensors) to environmental chemistry (e.g., studying its fate and transport, excluding toxicity). researchgate.netmit.edunih.gov

Conclusion

Summary of Key Academic Contributions and Discoveries Pertaining to Lul9J64J2N

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.